4-(2-(3-甲基-6-氧代吡哒嗪-1(6H)-基)乙酰氨基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)] acetate was reacted with hydrazine hydrate in a microwave reactor . After cooling, the product precipitated and was recrystallized in absolute ethanol .Molecular Structure Analysis
The molecular structure of MOB is complex, with a pyridazinone ring attached to a benzamide group. The exact structure would need to be determined through methods such as X-ray diffraction .Physical And Chemical Properties Analysis
MOB has a molecular weight of 286.291. Other physical and chemical properties such as melting point, solubility, and stability would need to be determined experimentally or through further literature search.科学研究应用
Anticancer Activity
The pyridazinone scaffold, which is part of the compound’s structure, has been associated with anticancer activity. Compounds with this structure have been synthesized for pharmacological investigations, particularly for their potential as anticancer agents . The presence of the benzamide moiety can also suggest the possibility of inhibiting histone deacetylases (HDACs), which are promising targets in cancer therapy .
Anticonvulsive Properties
Related compounds containing the pyridazinone core have been reported to exhibit anticonvulsive effects. This suggests that our compound could be investigated for its potential use in treating seizure disorders, contributing to the development of new antiepileptic drugs .
Pharmacokinetic Profile Studies
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, could be studied to determine its suitability as a drug candidate. Understanding these properties is essential for developing a compound with favorable characteristics for therapeutic use .
Immunomodulatory Effects
Some benzamide derivatives have shown better antitumor efficacy in immune-competent models compared to immune-deficient ones. This indicates that the compound may have immunomodulatory effects, which could be beneficial in cancer immunotherapy .
Metabolic Stability Assessment
The metabolic stability of the compound can be assessed using hepatocytes from various species. This is important to predict human drug metabolism and potential drug-drug interactions, which are critical factors in drug development .
Safety Profile and Toxicity Studies
The compound’s safety profile, including its effect on the human ether-a-go-go (hERG) channel, which is associated with cardiac risk, could be evaluated. A low inhibition of the hERG channel is desirable to minimize cardiac side effects .
未来方向
属性
IUPAC Name |
4-[[2-(3-methyl-6-oxopyridazin-1-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-2-7-13(20)18(17-9)8-12(19)16-11-5-3-10(4-6-11)14(15)21/h2-7H,8H2,1H3,(H2,15,21)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLEVOZRPWCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。